2-Ethoxyethyl 2-methylbenzene-1-sulfonate
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Overview
Description
2-Ethoxyethyl 2-methylbenzene-1-sulfonate is an organic compound with the molecular formula C11H16O4S. It is a sulfonate ester derived from 2-methylbenzenesulfonic acid and 2-ethoxyethanol. This compound is known for its applications in various chemical reactions and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethoxyethyl 2-methylbenzene-1-sulfonate typically involves the reaction of 2-methylbenzenesulfonyl chloride with 2-ethoxyethanol in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The general reaction scheme is as follows:
2-Methylbenzenesulfonyl chloride+2-Ethoxyethanol→2-Ethoxyethyl 2-methylbenzene-1-sulfonate+HCl
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
2-Ethoxyethyl 2-methylbenzene-1-sulfonate can undergo various chemical reactions, including:
Nucleophilic substitution: The sulfonate group can be displaced by nucleophiles such as amines, alcohols, and thiols.
Hydrolysis: In the presence of water and an acid or base catalyst, the compound can hydrolyze to form 2-methylbenzenesulfonic acid and 2-ethoxyethanol.
Oxidation and Reduction: While the compound itself is relatively stable, the ethoxyethyl group can undergo oxidation to form corresponding aldehydes or acids.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide, potassium thiocyanate, and primary amines are commonly used.
Hydrolysis: Acidic or basic conditions with water as the solvent.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Nucleophilic substitution: Products depend on the nucleophile used, such as azides, thiocyanates, or substituted amines.
Hydrolysis: 2-Methylbenzenesulfonic acid and 2-ethoxyethanol.
Oxidation: Corresponding aldehydes or acids from the ethoxyethyl group.
Scientific Research Applications
2-Ethoxyethyl 2-methylbenzene-1-sulfonate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for studying enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable esters with therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as a reagent in polymer synthesis.
Mechanism of Action
The mechanism of action of 2-Ethoxyethyl 2-methylbenzene-1-sulfonate primarily involves its ability to act as an electrophile in nucleophilic substitution reactions. The sulfonate group is a good leaving group, making the compound reactive towards nucleophiles. This reactivity is exploited in various synthetic applications to introduce different functional groups into organic molecules.
Comparison with Similar Compounds
Similar Compounds
- 2-Ethoxyethyl 4-methylbenzene-1-sulfonate
- 2-(2-Ethoxyethoxy)ethyl 4-methylbenzenesulfonate
Uniqueness
2-Ethoxyethyl 2-methylbenzene-1-sulfonate is unique due to its specific substitution pattern on the benzene ring, which can influence its reactivity and the types of reactions it undergoes. Compared to its isomers, the position of the ethoxyethyl group relative to the sulfonate group can affect the compound’s steric and electronic properties, leading to differences in reaction rates and product distributions.
Properties
IUPAC Name |
2-ethoxyethyl 2-methylbenzenesulfonate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O4S/c1-3-14-8-9-15-16(12,13)11-7-5-4-6-10(11)2/h4-7H,3,8-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJUMFRHYZWOWMS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCOS(=O)(=O)C1=CC=CC=C1C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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